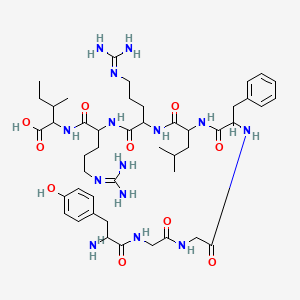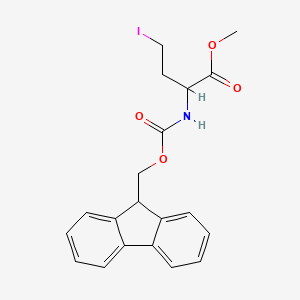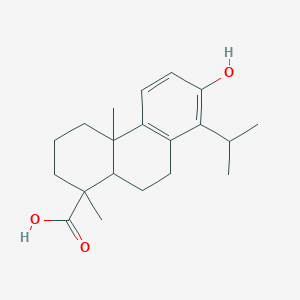![molecular formula C10H14O2 B12319248 2-[3-(Hydroxymethyl)phenyl]propan-2-ol CAS No. 1346690-08-1](/img/structure/B12319248.png)
2-[3-(Hydroxymethyl)phenyl]propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(Hydroxymethyl)phenyl]propan-2-ol ist eine organische Verbindung mit der Summenformel C10H14O2. Sie ist auch bekannt als α1,α1-Dimethyl-1,3-Benzoldimethanol. Diese Verbindung enthält einen Phenylring, der mit einer Hydroxymethylgruppe und einer Propan-2-ol-Gruppe substituiert ist, was sie zu einem vielseitigen Molekül in verschiedenen chemischen Reaktionen und Anwendungen macht.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-[3-(Hydroxymethyl)phenyl]propan-2-ol kann auf verschiedene Weise erfolgen. Ein gängiger Ansatz beinhaltet die Reaktion von 3-(Hydroxymethyl)benzaldehyd mit Isopropylmagnesiumbromid (Grignard-Reagenz) unter wasserfreien Bedingungen. Die Reaktion verläuft wie folgt:
- Lösen Sie 3-(Hydroxymethyl)benzaldehyd in wasserfreiem Ether.
- Fügen Sie tropfenweise Isopropylmagnesiumbromid hinzu, während die Temperatur unter 0 °C gehalten wird.
- Rühren Sie die Reaktionsmischung mehrere Stunden lang bei Raumtemperatur.
- Brechen Sie die Reaktion mit Wasser ab und extrahieren Sie das Produkt mit einem organischen Lösungsmittel.
- Reinigen Sie das Produkt durch Umkristallisation oder Säulenchromatographie.
Industrielle Produktionsverfahren
Die industrielle Produktion von this compound beinhaltet typischerweise großtechnische Grignard-Reaktionen oder katalytische Hydrierungsverfahren. Diese Methoden sind auf hohe Ausbeute und Reinheit optimiert und verwenden häufig automatisierte Systeme zur präzisen Steuerung der Reaktionsbedingungen.
Chemische Reaktionsanalyse
Arten von Reaktionen
This compound unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Hydroxymethylgruppe kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid zu einer Carbonsäure oxidiert werden.
Reduktion: Die Verbindung kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid zum entsprechenden Alkohol reduziert werden.
Substitution: Die Hydroxylgruppe kann mit Halogenen oder anderen funktionellen Gruppen unter Verwendung von Reagenzien wie Thionylchlorid oder Phosphortribromid substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in einem alkalischen Medium.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Thionylchlorid in Gegenwart einer Base.
Hauptprodukte, die gebildet werden
Oxidation: 3-(Carboxymethyl)phenylpropan-2-ol.
Reduktion: this compound.
Substitution: 2-[3-(Halomethyl)phenyl]propan-2-ol.
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Zwischenprodukt bei der Synthese komplexer organischer Moleküle und Polymere verwendet.
Biologie: Wird in der Untersuchung von enzymkatalysierten Reaktionen und Stoffwechselwegen eingesetzt.
Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften untersucht, darunter entzündungshemmende und antimikrobielle Wirkungen.
Industrie: Wird bei der Herstellung von Spezialchemikalien, Duftstoffen und Pharmazeutika eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Beispielsweise kann es in biologischen Systemen als Substrat für Enzyme wirken, die an Oxidations-Reduktionsreaktionen beteiligt sind. Die Hydroxymethylgruppe kann enzymatisch oxidiert werden, um reaktive Zwischenprodukte zu bilden, die an verschiedenen biochemischen Prozessen weiter teilnehmen können.
Analyse Chemischer Reaktionen
Types of Reactions
2-[3-(Hydroxymethyl)phenyl]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with halogens or other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base.
Major Products Formed
Oxidation: 3-(Carboxymethyl)phenylpropan-2-ol.
Reduction: this compound.
Substitution: 2-[3-(Halomethyl)phenyl]propan-2-ol.
Wissenschaftliche Forschungsanwendungen
2-[3-(Hydroxymethyl)phenyl]propan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals, fragrances, and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-[3-(Hydroxymethyl)phenyl]propan-2-ol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a substrate for enzymes involved in oxidation-reduction reactions. The hydroxymethyl group can undergo enzymatic oxidation to form reactive intermediates, which can further participate in various biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-Hydroxy-2-methylpropiophenon
- 1-Phenyl-2-methyl-2-hydroxypropanon
- 2-Hydroxy-2-methyl-1-phenyl-1-propanon
Einzigartigkeit
2-[3-(Hydroxymethyl)phenyl]propan-2-ol ist aufgrund seines spezifischen Substitutionsmusters am Phenylring einzigartig, das ihm besondere chemische und physikalische Eigenschaften verleiht. Diese Einzigartigkeit macht es wertvoll für Anwendungen, bei denen präzise molekulare Wechselwirkungen erforderlich sind.
Eigenschaften
CAS-Nummer |
1346690-08-1 |
|---|---|
Molekularformel |
C10H14O2 |
Molekulargewicht |
166.22 g/mol |
IUPAC-Name |
2-[3-(hydroxymethyl)phenyl]propan-2-ol |
InChI |
InChI=1S/C10H14O2/c1-10(2,12)9-5-3-4-8(6-9)7-11/h3-6,11-12H,7H2,1-2H3 |
InChI-Schlüssel |
MSPLQORMEKNJGJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=CC=CC(=C1)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[6-[2-Chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-2-methylsulfinyloxan-3-yl] dihydrogen phosphate](/img/structure/B12319181.png)
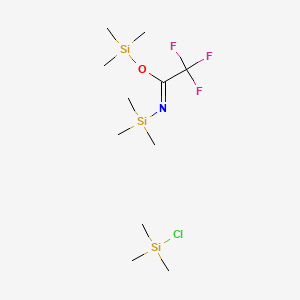
![1-[(Tert-butoxy)carbonyl]-4-(3,5-difluorophenyl)pyrrolidine-3-carboxylic acid](/img/structure/B12319188.png)
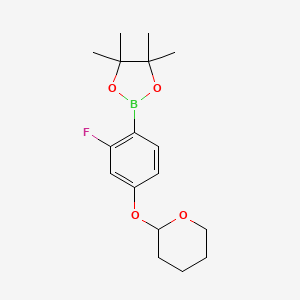
![methyl 4,5',8',10-tetrahydroxy-7'-methoxy-4',9,9'-trioxospiro[3,4-dihydropyrano[4,3-g]chromene-2,2'-3H-benzo[f][1]benzofuran]-7-carboxylate](/img/structure/B12319205.png)
![5,7-Dihydroxy-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxyphenyl]chroman-4-one](/img/structure/B12319206.png)
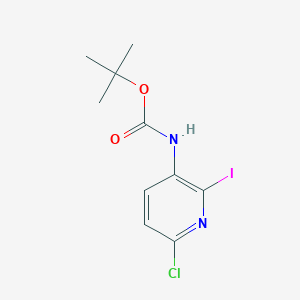
![(1Z)-2-(3,5-dihydroxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)-1-[(4-hydroxy-3-methoxyphenyl)methylidene]-2,3-dihydroindene-4,6-diol](/img/structure/B12319222.png)
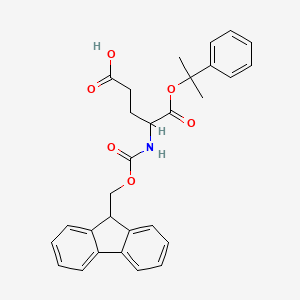
![3-hydroxy-6,6,9a-trimethyl-4,5,5a,7,8,9-hexahydro-3H-benzo[g][2]benzofuran-1-one](/img/structure/B12319227.png)
